3-methyl-5-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new pharmaceuticals. The structural features of this compound allow for various substitutions, making it versatile for synthetic modifications and biological evaluations.
The compound can be synthesized from various precursors through different chemical reactions, including condensation reactions involving pyrazoles and pyridines. The synthesis methods often yield derivatives that can be screened for biological activity, such as antimicrobial and anticancer properties .
3-methyl-5-(1H-pyrazol-4-yl)pyridine belongs to the class of pyrazolo-pyridines, which are characterized by their bicyclic structure consisting of both pyridine and pyrazole rings. This classification highlights its relevance in the field of heterocyclic chemistry.
The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)pyridine typically involves the following methods:
For instance, a typical synthetic route may involve:
3-methyl-5-(1H-pyrazol-4-yl)pyridine can participate in various chemical reactions:
For example, when reacted with electrophiles, the nitrogen atoms may facilitate nucleophilic attacks, leading to functionalized derivatives that can exhibit enhanced biological activities .
The mechanism of action for compounds like 3-methyl-5-(1H-pyrazol-4-yl)pyridine often involves:
Research indicates that derivatives of this compound may display significant binding affinities for muscarinic receptors, suggesting potential applications in neuropharmacology .
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) provides insights into functional groups and bonding characteristics that define its reactivity .
3-methyl-5-(1H-pyrazol-4-yl)pyridine has several notable applications:
The synthesis of 3-methyl-5-(1H-pyrazol-4-yl)pyridine relies heavily on palladium-catalyzed Suzuki-Miyaura cross-coupling as a pivotal step. This method enables the formation of the critical C–C bond between the pyrazole and pyridine rings under mild conditions. A representative synthesis begins with N-protected 4-boronic ester-1H-pyrazole (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1-yl)-1H-pyrazole) and 5-bromo-3-methylpyridine. The reaction employs Pd(PPh₃)₄ (1–5 mol%) or Pd₂(dba)₃/P(t-Bu)₃ as a catalyst system in a mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ (2M) at 80–85°C for 12–18 hours [1] [9]. Post-coupling, acid- or base-mediated deprotection yields the core 3-methyl-5-(1H-pyrazol-4-yl)pyridine scaffold.
Table 1: Suzuki Coupling Conditions for 3-Methyl-5-(1H-pyrazol-4-yl)pyridine Synthesis
| Boronate Partner | Halide Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-(Bpin)-1H-pyrazole (N-protected) | 5-Bromo-3-methylpyridine | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 65–78 |
| 4-(Bpin)-1H-pyrazole (N-protected) | 5-Bromo-3-methylpyridine | Pd₂(dba)₃/P(t-Bu)₃ (2 mol%) | K₃PO₄ | Toluene/H₂O | 82–88 |
| Potassium trifluoroborate variant | 5-Chloro-3-methylpyridine | NiBr₂·diglyme/Ligand 1 | CsF | THF | 70* |
*Requires powdered KF activation for unactivated secondary alkyl chlorides [9].
N-Alkylation serves as a key strategy for introducing diversity at the pyrazole nitrogen (N1). Using cyclopentylmethyl methanesulfonate under basic conditions (K₂CO₃ or Cs₂CO₃) in DMF at 60°C achieves selective monoalkylation while preserving the pyridine nitrogen’s basicity. This step typically follows Suzuki coupling to prevent boronate decomposition [1] [5].
To enhance sustainability, solvent-free and energy-efficient methods have been developed for synthesizing pyrazolyl-pyridine derivatives:
Table 2: Green Synthesis Methods for Pyrazolyl-Pyridine Analogues
| Method | Conditions | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|
| Solvent-free cyclization | Al₂O₃, 80°C, open air | 1–2 h | 75–85 | No solvent, minimal purification |
| Microwave-assisted | TPGS-750-M/H₂O, 150°C, 200 W | 10–20 min | 80–90 | Rapid, high-throughput scalability |
| Ball-milling Suzuki | Pd/C, KF-alumina, liquid-assisted grinding | 30 min | 88 | Low Pd loading, no inert atmosphere [1] |
The ambident nucleophilicity of the pyrazolyl-pyridine core necessitates precise control for site-specific modifications:
Table 3: Regioselective Functionalization of Pyrazolyl-Pyridine Cores
| Target Position | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Pyridine C4 | TMPMgCl·LiCl (−78°C), then RCHO | 4-Substituted pyridine | Aldehyde diversification |
| Pyridine C4 | NBS, DMF, 25°C | 4-Bromopyridine | Suzuki/Heck coupling |
| Pyrazole C3 | I₂, Cu(OAc)₂, DMSO, 80°C | 3-Iodopyrazole | Sonogashira coupling |
| Core transformation | DMAD → benzyne, MeCN, 80°C | 4-(Pyrazolyl)benzene derivative | Scaffold hopping [6] |
3-Methyl-5-(1H-pyrazol-4-yl)pyridine derivatives serve as precursors for positron emission tomography (PET) radioligands targeting neurological receptors. Radiofluorination at the pyrazole N1 position involves:
Table 4: Radiofluorination Parameters for Pyrazolyl-Pyridine Radiotracers
| Precursor Type | ¹⁸F Source | Conditions | RCY (%) | Molar Activity (GBq/μmol) | Target Receptor |
|---|---|---|---|---|---|
| Tosyloxyethyl | K[¹⁸F]F/K₂.2.2 | MeCN, 100°C, 10 min | 28 ± 10 | >37 | M4 |
| Bromoethyl (Boc-protected) | [¹⁸F]TBAF | DMSO, 120°C, 15 min | 22–30 | 25–40 | CB₂R [7] |
| Prosthetic group (azide) | [¹⁸F]SFB* | PBS, 25°C, 5 min | 15–20 | 20–30 | Peripheral targets |
*[¹⁸F]SFB: N-Succinimidyl-4-[¹⁸F]fluorobenzoate.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8